molecular formula C7H6ClNO2 B009349 2-(3-Chloropyridin-2-YL)Acetic acid CAS No. 885167-73-7

2-(3-Chloropyridin-2-YL)Acetic acid

Cat. No.: B009349
CAS No.: 885167-73-7
M. Wt: 171.58 g/mol
InChI Key: SAIMEUZXAQIFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyridin-2-YL)Acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids, including acetic acid derivatives, play significant roles in various industrial processes, particularly in acidizing operations for enhancing the permeability of carbonate and sandstone formations in oil and gas extraction. These acids offer an alternative to more corrosive acids like hydrochloric acid, due to their less corrosive nature and ability to avoid issues such as high corrosion rates and lack of penetration. Organic acids are utilized for formation damage removal, dissolution, and as retardation agents in high-temperature applications, showing effectiveness in dissolving drilling mud filter cakes and acting as iron sequestering agents (Alhamad et al., 2020; Alhamad et al., 2020).

Environmental and Wastewater Treatment

Acetic acid and its derivatives are investigated for their potential in environmental remediation and wastewater treatment. For instance, peracetic acid, closely related to acetic acid, is recognized for its broad spectrum of antimicrobial activity, making it a candidate for disinfecting wastewater effluents. This interest is driven by its efficacy in the presence of organic matter, lack of harmful residuals, and its capacity for primary and secondary effluent treatment (Kitis, 2004). Moreover, the treatment of pesticide industry wastewater, which often contains acetic acid derivatives, highlights the need for efficient separation and treatment methods to prevent environmental contamination (Goodwin et al., 2018).

Corrosion Inhibition

The role of organic acids in industrial cleaning and as corrosion inhibitors for both ferrous and non-ferrous metals in acidic solutions has been extensively studied. Acetic acid and its derivatives are among the organic inhibitors used to prevent metallic dissolution in aggressive acidic environments, offering economical and effective corrosion protection solutions (Goyal et al., 2018).

Pharmaceutical Synthesis

In pharmaceutical manufacturing, acetic acid derivatives are utilized in the synthesis of therapeutically active compounds. For example, the development of clopidogrel, a thienopyridine class antithrombotic and antiplatelet drug, involves processes that include acetic acid derivatives as key intermediates. This highlights the importance of acetic acid derivatives in synthesizing compounds with significant therapeutic value (Saeed et al., 2017).

Safety and Hazards

The safety data sheet suggests handling the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMEUZXAQIFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632583
Record name (3-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885167-73-7
Record name (3-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropyridin-2-YL)Acetic acid
Reactant of Route 2
2-(3-Chloropyridin-2-YL)Acetic acid
Reactant of Route 3
2-(3-Chloropyridin-2-YL)Acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Chloropyridin-2-YL)Acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloropyridin-2-YL)Acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Chloropyridin-2-YL)Acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.